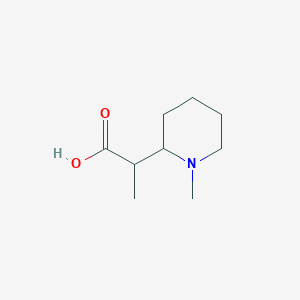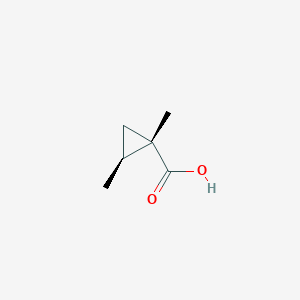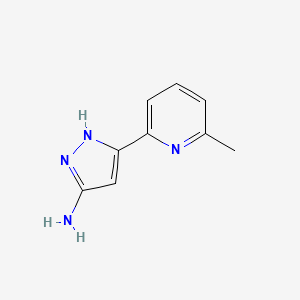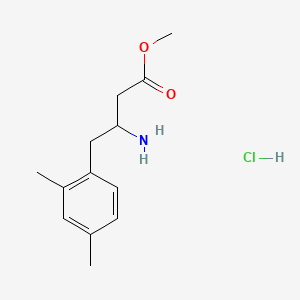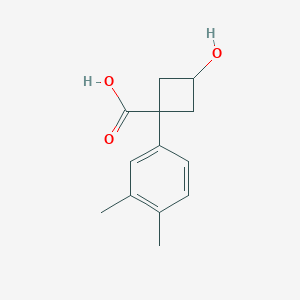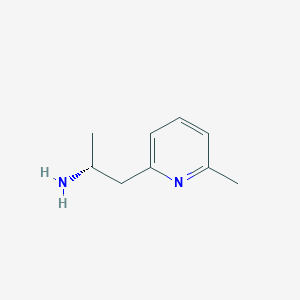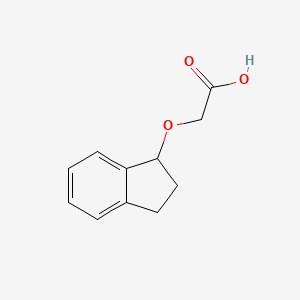
2-(2,3-dihydro-1H-inden-1-yloxy)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-1-yloxy)acetic acid is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an indene moiety linked to an acetic acid group through an ether linkage. It is a white solid at room temperature and is known for its stability under standard conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yloxy)acetic acid typically involves the reaction of 2,3-dihydro-1H-indene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ether linkage between the indene and the acetic acid moiety. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dihydro-1H-inden-1-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-inden-1-yloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3-dihydro-1H-inden-2-ylthio)acetic acid: Similar structure but with a thioether linkage instead of an ether linkage.
2-(2,3-dihydro-1H-inden-4-yloxy)acetic acid: Similar structure but with the ether linkage at a different position on the indene ring.
Uniqueness
2-(2,3-dihydro-1H-inden-1-yloxy)acetic acid is unique due to its specific ether linkage and the position of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
120681-01-8 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-1-yloxy)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-14-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2,(H,12,13) |
Clave InChI |
GPNYJXANBXUOLW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


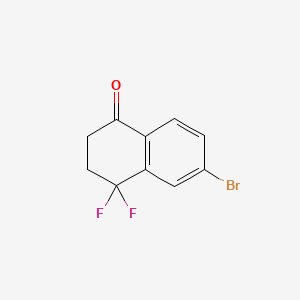
![tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate](/img/structure/B13592026.png)

